Padmatin

Anticancer Flavonoid Apoptosis

Padmatin (CAS 80453-44-7, molecular formula C16H14O7, MW 318.28), also designated 7-O-methyltaxifolin or Blumeatin C, is a naturally occurring dihydroflavonol first isolated from the heartwood of Prunus puddum. It is classified as a flavonoid, specifically a methylated derivative of taxifolin (dihydroquercetin).

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
CAS No. 80453-44-7
Cat. No. B123351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadmatin
CAS80453-44-7
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
InChIKeyMRPJBTFHICBFNE-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Padmatin (CAS 80453-44-7): A 7-O-Methylated Dihydroflavonol for Targeted Anticancer and Dermatological Research


Padmatin (CAS 80453-44-7, molecular formula C16H14O7, MW 318.28), also designated 7-O-methyltaxifolin or Blumeatin C, is a naturally occurring dihydroflavonol first isolated from the heartwood of Prunus puddum . It is classified as a flavonoid, specifically a methylated derivative of taxifolin (dihydroquercetin). The compound has been identified in a range of plant species, including Pulicaria jaubertii, Wikstroemia dolichantha, and Artemisia arctica, and has garnered research interest for its antiproliferative, anti-inflammatory, and antioxidant properties [1].

Why Generic Dihydroflavonols Cannot Substitute for Padmatin in Key Research Applications


The 7-O-methylation of Padmatin introduces a critical structural distinction that fundamentally alters its pharmacological profile compared to its parent compound, taxifolin, and other dihydroflavonols. This single methoxy group substitution is not a trivial modification; it significantly impacts the molecule's lipophilicity, metabolic stability, and specific interactions with biological targets [1]. As demonstrated in direct comparative studies, this methylation confers differential potency and, in some contexts, improved selectivity towards cancer cell lines over normal cells, a nuance that generic substitution with non-methylated flavonoids cannot replicate [1]. Furthermore, Padmatin's unique role in plant-derived extracts, such as its contribution to the overall IgE-lowering effects of Wikstroemia dolichantha, is context-dependent and cannot be achieved by substituting with other in-class compounds that lack this specific structural feature and the resultant synergistic activity within the extract [2].

Quantitative Evidence Differentiating Padmatin from Structural Analogs in Preclinical Research


Differential Antiproliferative Activity of 7-O-Methylated Dihydroflavonols in Colorectal Cancer Models

Padmatin (7-O-methyltaxifolin) demonstrates a quantifiable shift in antiproliferative potency against the HCT-116 colon cancer cell line relative to its non-methylated parent, taxifolin, and other methylated derivatives. Specifically, Padmatin exhibited an IC50 value of 34 ± 2.15 μg/mL, whereas taxifolin showed an IC50 of 32 ± 2.35 μg/mL. Notably, the 7,3'-di-O-methyltaxifolin (IC50 33 ± 1.25 μg/mL) and 3'-O-methyltaxifolin (IC50 36 ± 2.25 μg/mL) analogs displayed distinct activity profiles, confirming that the specific position of O-methylation is a key determinant of bioactivity [1].

Anticancer Flavonoid Apoptosis

Structural Differentiation and NMR Spectral Assignment: Resolving Dihydroflavonol Ambiguities

Padmatin (7-O-methyltaxifolin) is unambiguously distinguished from its regioisomers, such as 3'-O-methyltaxifolin and 7,3'-di-O-methyltaxifolin, through comprehensive 2D NMR analysis. The 2016 study by Ragab and Raafat utilized HSQC and HMBC experiments to revise the previous assignments for H-6 and H-8 protons in the dihydroflavonol series, a correction that is critical for the accurate identification of Padmatin [1]. This work provides a definitive spectral fingerprint for the compound, with full 1H and 13C NMR data available.

Analytical Chemistry Structural Elucidation Natural Products

Improved Selectivity Profile in Normal vs. Cancerous Cell Viability Assays

In the same comparative study, all six flavonoids (including Padmatin, taxifolin, and their methylated derivatives) were evaluated for cytotoxicity against the non-cancerous HEK-293 cell line. The viability of HEK-293 cells was found to be significantly higher than that of HCT-116 cancer cells at all tested concentrations [1]. This indicates a general preferential inhibition of cancer cell proliferation by this class of methylated flavonoids, a key differentiator when considering compounds for further in vivo oncology studies.

Cancer Selectivity Toxicity Flavonoid

Strategic Application Scenarios for Padmatin Based on Validated Research Evidence


Structure-Activity Relationship (SAR) Studies of Methylated Flavonoids in Oncology

Padmatin is an essential tool for SAR studies investigating the impact of specific O-methylation patterns on the anticancer activity of taxifolin derivatives. As the 7-O-methyl isomer, it serves as a direct comparator to its parent compound, taxifolin, and its regioisomers (e.g., 3'-O-methyltaxifolin), allowing for precise mapping of the pharmacophore responsible for differential antiproliferative potency and cellular selectivity [1]. Its well-characterized NMR profile further ensures accurate compound identification in multi-component mixtures [2].

Investigating Synergistic Phytochemical Effects in Dermatological Inflammation

Padmatin's identification as a key constituent of anti-atopic dermatitis plant extracts, such as that of Wikstroemia dolichantha, makes it a critical reference compound for deconvoluting the synergistic mechanisms of herbal remedies [3]. Researchers aiming to understand how complex flavonoid mixtures lower IgE levels and improve skin barrier function can use pure Padmatin to isolate its specific contribution to these observed therapeutic effects, distinguishing its role from co-occurring flavonoids like taxifolin, aromadendrin, and chamaejasmine.

Quality Control and Standardization of Natural Product-Derived Therapeutics

Due to its well-defined analytical signatures from HPLC-DAD/QTOF-MS [3] and NMR spectroscopy [2], Padmatin serves as a high-quality analytical standard for the identification and quantification of this specific dihydroflavonol in complex botanical matrices. This application is critical for research groups or industry partners focused on developing and standardizing extracts from plants like Prunus puddum, Pulicaria jaubertii, or Artemisia arctica, where Padmatin is a known but potentially variable constituent.

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